N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
N-(4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core linked to a benzo[d]thiazole-6-carboxamide moiety via a phenyl bridge. This structure combines two pharmacologically significant motifs: the pyrroloimidazole ring, known for its role in modulating inflammatory pathways, and the benzo[d]thiazole group, which often enhances binding affinity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(14-5-8-16-18(10-14)26-12-22-16)23-15-6-3-13(4-7-15)17-11-21-19-2-1-9-24(17)19/h3-8,10-12H,1-2,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHKIROGIVXHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Pyrroloimidazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step involves coupling the pyrroloimidazole and benzothiazole moieties through amide bond formation, typically using coupling reagents like HATU or EDC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Material Science: It is also being explored for its use in organic electronics and as a component in advanced materials.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular features, pharmacological activity, and physicochemical properties.
Pyrroloimidazole Derivatives with Anti-Inflammatory Activity
SK&F 105809 (2-(4-(Methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole):
- Structure : Shares the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core but substitutes the benzo[d]thiazole group in the target compound with a pyridyl ring.
- Pharmacology: Dual COX/5-LOX inhibitor with IC50 values of 0.1 μM (PGE2) and 2.0 μM (LTB4) in human monocytes. Demonstrated anti-inflammatory activity in murine models (ED50 = 44 mg/kg for AA-induced ear edema) .
- Key Difference : The pyridyl group in SK&F 105809 may favor polar interactions, while the benzo[d]thiazole in the target compound could enhance lipophilicity and membrane permeability.
SK&F 105561 (Active metabolite of SK&F 105809):
- Structure : Features a methylthio group instead of methylsulfinyl, reducing polarity.
- Pharmacology : Retains dual inhibitory activity but with altered pharmacokinetics due to metabolic modifications .
Pyrroloimidazole-Triazole Hybrid ()
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide :
- Structure : Incorporates a triazole ring and a tolyl group, diverging from the benzo[d]thiazole moiety in the target compound.
- Physicochemical Data: Molecular formula C19H22N6O (MW = 366.43 g/mol). Limited pharmacological data are provided, but the "Unknown11" value (1152 mg kg⁻¹) may indicate acute toxicity or dosage thresholds .
Pyrrolopyridazine Carboxamide ()
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide :
- Structure : Differs in core (pyrrolo[1,2-b]pyridazine vs. pyrrolo[1,2-a]imidazole) but shares a carboxamide linkage and aromatic substituents.
- Analytical Data : LCMS m/z 754 [M+H]⁺; HPLC retention time = 1.32 minutes .
- Key Difference : The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may contrast with the electron-rich benzo[d]thiazole in the target compound.
Structural and Pharmacological Implications
Core Heterocycle Modifications
- Pyrroloimidazole vs.
Substituent Effects
- Benzo[d]thiazole vs. Pyridyl/Triazole : The benzo[d]thiazole group may improve lipophilicity (logP) compared to pyridyl or triazole, influencing blood-brain barrier penetration or CYP450 metabolism .
Pharmacodynamic Trends
- Dual COX/5-LOX Inhibition : Structural analogs like SK&F 105809 suggest that the target compound may exhibit similar anti-inflammatory activity, contingent on the benzo[d]thiazole’s electronic effects .
Biological Activity
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[1,2-a]imidazole family and features a complex structure that includes a benzo[d]thiazole moiety. Its molecular formula is , with a molecular weight of 353.4 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Research indicates that this compound may act as a necroptosis inhibitor , which is crucial for modulating inflammatory responses and neurodegenerative diseases. Necroptosis is a form of programmed cell death that can lead to inflammation when dysregulated. By inhibiting this pathway, the compound may help mitigate tissue damage associated with various diseases.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MDA-MB-231 Cells : The compound induced apoptosis in breast cancer cell lines, evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis. The increase in apoptotic cells was approximately 22-fold compared to control groups .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression:
- Carbonic Anhydrase IX (CA IX) : It displayed potent inhibitory activity against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating a selective action that could be beneficial in targeting tumor microenvironments .
In Vitro Studies
A series of experiments have evaluated the biological activity of this compound using various in vitro models:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.18 | Induction of apoptosis |
| CA IX Enzyme | 10.93 - 25.06 | Enzyme inhibition |
These findings suggest that the compound not only inhibits tumor growth but also selectively targets cancerous cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrole ring and substituents on the phenyl group significantly influence biological activity. For example, introducing halogen atoms at specific positions enhances anticancer potency while altering electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
